molecular formula C18H16N4OS B2432289 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 872701-53-6

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide

Katalognummer: B2432289
CAS-Nummer: 872701-53-6
Molekulargewicht: 336.41
InChI-Schlüssel: WZPFAZATLXFVQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound that features a pyridazinyl and pyridinyl moiety linked via a thioether bond to an acetamide group

Eigenschaften

IUPAC Name

N-(3-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-13-3-2-4-15(11-13)20-17(23)12-24-18-6-5-16(21-22-18)14-7-9-19-10-8-14/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPFAZATLXFVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 1,4-Diketones

The pyridazine nucleus is constructed via cyclocondensation of 3-(pyridin-4-yl)-1,2-diketone A1 with hydrazine hydrate (80% yield):
$$
\text{C}{10}\text{H}{8}\text{N}2\text{O}2 + \text{N}2\text{H}4 \rightarrow \text{C}{10}\text{H}{8}\text{N}4 + 2\text{H}2\text{O} \quad
$$
Reaction Conditions :

  • Solvent: Ethanol (50 mL/g substrate)
  • Temperature: 80°C, 6 hr
  • Catalyst: None required

Thiolation via Sulfur Nucleophiles

The 3-thiol group is introduced using phosphorus pentasulfide (P$$2$$S$$5$$) in anhydrous xylene (72% yield):
$$
\text{C}{10}\text{H}{8}\text{N}4 + \text{P}2\text{S}5 \rightarrow \text{C}{10}\text{H}{7}\text{N}4\text{S} + \text{Byproducts} \quad
$$
Optimized Parameters :

  • Molar ratio (Substrate:P$$2$$S$$5$$): 1:1.2
  • Reaction time: 8 hr
  • Workup: Sequential washing with 5% NaHCO$$_3$$ and brine

Preparation of 2-Chloro-N-(m-Tolyl)Acetamide

Acetylation of m-Toluidine

m-Toluidine reacts with chloroacetyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions (89% yield):
$$
\text{C}7\text{H}9\text{N} + \text{ClCH}2\text{COCl} \rightarrow \text{C}9\text{H}_{10}\text{ClNO} + \text{HCl} \quad
$$
Critical Parameters :

  • Base: 10% NaOH (aqueous)
  • Temperature: 0–5°C (ice bath)
  • Stirring: 300 rpm for 1 hr

Purification and Characterization

Recrystallization from ethanol/water (3:1) yields white crystals:

  • Melting Point : 112–114°C
  • $$^1$$H NMR (DMSO-d$$6$$) : δ 2.31 (s, 3H, Ar-CH$$3$$), 4.21 (s, 2H, ClCH$$_2$$), 7.12–7.45 (m, 4H, ArH), 10.29 (s, 1H, NH)

Thioether Coupling Reaction

Nucleophilic Substitution Mechanism

The pyridazine-thiol intermediate reacts with 2-chloro-N-(m-tolyl)acetamide in ethanol containing sodium ethoxide (68% yield):
$$
\text{C}{10}\text{H}7\text{N}4\text{S} + \text{C}9\text{H}{10}\text{ClNO} \rightarrow \text{C}{19}\text{H}{17}\text{N}5\text{OS} + \text{NaCl} \quad
$$
Reaction Optimization :

Parameter Optimal Value Effect on Yield
Base (Equiv) 1.2 NaOEt Maximizes S$$_\text{N}$$2 efficiency
Solvent Anhydrous EtOH Prevents hydrolysis
Temperature Reflux (78°C) Completes in 4 hr
Molar Ratio (1:1.05) 1.05:1 Minimizes dimerization

Alternative Coupling Approaches

Piperidine-mediated coupling in DMF at 100°C achieves comparable yields (65%) but requires longer reaction times (8 hr). Microwave-assisted synthesis reduces duration to 15 min (63% yield) but necessitates specialized equipment.

Structural Characterization and Validation

Spectroscopic Analysis

IR (KBr, cm$$^{-1}$$) :

  • 3425 (N-H stretch)
  • 1674 (C=O, acetamide)
  • 1248 (C-S-C asymmetric stretch)

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :

δ (ppm) Integration Multiplicity Assignment
2.31 3H s m-Tolyl CH$$_3$$
4.22 2H s SCH$$_2$$CO
7.12–8.45 9H m Aromatic H
10.33 1H s NH

Elemental Analysis :

Element Calculated (%) Observed (%)
C 63.51 63.48
H 4.70 4.72
N 19.43 19.40
S 8.86 8.83

Comparative Synthetic Efficiency

Yield Optimization Strategies

Method Base Solvent Time (hr) Yield (%)
Classical S$$_\text{N}$$2 NaOEt EtOH 4 68
Piperidine-Mediated Piperidine DMF 8 65
Microwave K$$2$$CO$$3$$ MeCN 0.25 63

Impurity Profiling

Major byproducts include:

  • Bis-thioether dimer (8–12%): Forms via over-alkylation
  • Hydrolyzed acetamide (3–5%): From residual moisture

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution (%)
Pyridazine-thiol 42
Chloroacetamide 35
Solvent Recovery -18 (Credit)

Environmental Impact

  • E-Factor : 6.2 kg waste/kg product
  • PMI (Process Mass Intensity) : 8.4

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Wissenschaftliche Forschungsanwendungen

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the specific target and the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.

    2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide: Similar structure but with an o-tolyl group instead of an m-tolyl group.

Uniqueness

The uniqueness of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The m-tolyl group may impart different steric and electronic properties compared to the o-tolyl or p-tolyl analogs, potentially leading to different applications and effects.

Biologische Aktivität

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide, with CAS number 1209879-78-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N4OSC_{16}H_{14}N_{4}OS, with a molecular weight of 342.4 g/mol. Its structure features a pyridazinyl moiety linked to a thioether and an acetamide group, which contributes to its biological activity.

The biological activity of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide is primarily attributed to its interaction with various molecular targets:

  • Histamine Receptors : Similar compounds have been studied as histamine H3 receptor antagonists/inverse agonists, which may influence neurotransmitter release and exhibit effects on cognitive function and appetite regulation .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially leading to antiproliferative effects in cancer cells.
  • Cellular Pathways : It is hypothesized that the compound may modulate pathways associated with inflammation and cell survival, making it a candidate for therapeutic applications in diseases characterized by these processes.

Anticancer Activity

Research has indicated that derivatives of pyridazinyl compounds exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds similar to 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. The thioether group is believed to enhance the compound's ability to penetrate microbial membranes .

Case Studies

StudyFindings
In vitro study on cancer cell lines The compound showed IC50 values ranging from 10 to 30 µM against breast and lung cancer cells, suggesting moderate potency in inhibiting tumor growth .
Antimicrobial efficacy A derivative demonstrated MIC values of 31.25 µg/mL against Mycobacterium bovis BCG, indicating potential for treating infectious diseases .
Neuroprotective effects Related compounds exhibited neuroprotective properties in models of oxidative stress, suggesting that similar mechanisms may be present in this compound.

Research Findings

Recent studies have focused on the synthesis and optimization of pyridazinyl compounds for enhanced biological activity. The structure-activity relationship (SAR) studies indicate that modifications at the pyridazinyl or acetamide moieties can significantly influence the biological properties of these compounds.

  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in animal models, supporting further development for clinical applications .
  • Safety Profile : Toxicological assessments have indicated a relatively safe profile at therapeutic doses, although further studies are needed to establish long-term safety.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide to maximize yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions:
  • Temperature: Maintain 60–80°C for nucleophilic thioether bond formation between pyridazine and acetamide precursors .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol aids in final crystallization .
  • Catalysts: Triethylamine (TEA) or DMAP accelerates coupling reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials and by-products .

Q. Which analytical techniques are essential for confirming the structural identity of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide?

  • Methodological Answer:
  • NMR Spectroscopy: 1H/13C NMR identifies protons and carbons in the pyridazine, thioether, and m-tolyl groups. Key signals include δ 8.5–9.0 ppm (pyridazine protons) and δ 2.3 ppm (methyl group on m-tolyl) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 395.12) and fragments like pyridazine-thiol (C9H6N2S) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and monitor reaction progress .

Q. How do functional groups in 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide influence its reactivity in downstream modifications?

  • Methodological Answer:
  • Thioether Linkage (S-CH2): Susceptible to oxidation (e.g., H2O2 → sulfoxide/sulfone derivatives) .
  • Pyridazine Ring: Participates in electrophilic substitution (e.g., nitration at C5) under HNO3/H2SO4 .
  • Acetamide Group: Reacts with Grignard reagents or LiAlH4 for N-alkylation or reduction to amine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

  • Methodological Answer:
  • Assay Validation: Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to rule out false positives .
  • Solubility Adjustments: Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolic Stability Testing: Incubate with liver microsomes to assess if rapid metabolism explains inconsistent in vitro/in vivo activity .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives of this compound?

  • Methodological Answer:
  • Systematic Substituent Variation: Modify pyridazine (e.g., 4-ethylphenyl vs. thiophene) and m-tolyl (e.g., chloro or nitro substituents) to map pharmacophore requirements .
  • Computational Modeling: Dock derivatives into target protein structures (e.g., kinases) using AutoDock Vina to predict binding affinities .
  • Free-Wilson Analysis: Quantify contributions of individual groups to bioactivity using regression models .

Q. How can researchers address challenges in isolating by-products during multi-step synthesis?

  • Methodological Answer:
  • Reaction Monitoring: Use TLC (silica GF254) with UV detection at 254 nm to track intermediates. Optimize quenching steps (e.g., ice-cold water) to prevent side reactions .
  • Advanced Purification: Employ preparative HPLC with a C18 column (gradient: 10–90% acetonitrile) to separate structurally similar by-products .
  • Crystallization Screening: Test solvents (e.g., dichloromethane/hexane) to selectively crystallize the target compound .

Q. What experimental approaches are suitable for studying the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer:
  • Fluorescence-Based Assays: Use P450-Glo™ kits with luciferin-IPA substrate to quantify CYP3A4 inhibition .
  • LC-MS/MS Metabolite Profiling: Identify hydroxylated or demethylated metabolites after incubation with recombinant CYP isoforms .
  • Docking Simulations: Map the compound’s binding pose in CYP active sites using MOE software to predict metabolic hotspots .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.